molecular formula C6H12ClNO B2969935 5-Methylpiperidin-3-one hydrochloride CAS No. 2172544-54-4

5-Methylpiperidin-3-one hydrochloride

Cat. No.: B2969935
CAS No.: 2172544-54-4
M. Wt: 149.62
InChI Key: XOAXPFLHDUBLOL-UHFFFAOYSA-N
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Description

5-Methylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpiperidin-3-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 5-Methyl-3-piperidone in the presence of hydrochloric acid to yield the hydrochloride salt . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylpiperidin-3-one hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpiperidin-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-methylpiperidin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-6(8)4-7-3-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXPFLHDUBLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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